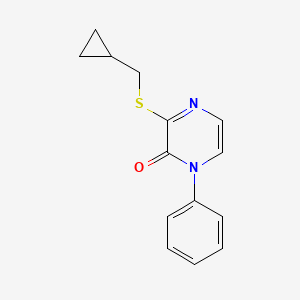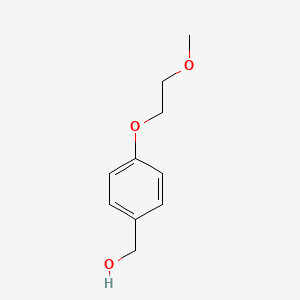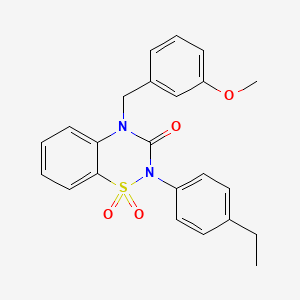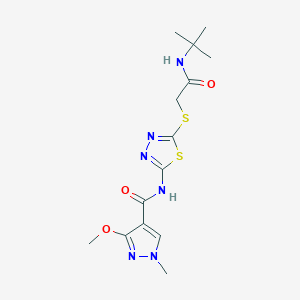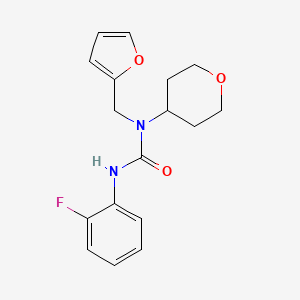
3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has been found to exhibit promising biological activities. In
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Research on similar urea derivatives and heterocyclic compounds has led to advancements in synthesis methods and characterization of novel compounds. For instance, studies on the synthesis of furano and pyrano pyrimidinones highlight the use of diastereoselective three-component reactions, leveraging compounds similar in structure to the one for the creation of complex molecules with potential applications in pharmaceuticals and materials science (Ghorbani‐Vaghei et al., 2015).
Fluorination Techniques
Fluorination of heteroaromatic carboxylic acids, including methods that could potentially apply to the fluorophenyl group in the compound of interest, has been reported to enhance the properties of the molecules for further applications in drug development and organic electronics (Xi Yuan et al., 2017).
Interaction with Fluoride Ions
The interaction of similar fluorogenic ureas with fluoride ions, leading to a specific response mechanism, suggests potential applications in sensing technologies. Such interactions are crucial for developing sensors and diagnostic tools, where the specificity and sensitivity to particular ions or molecules are paramount (Amendola et al., 2013).
Antimicrobial and Antipsoriatic Effects
Studies on compounds with similar structures have explored their antimicrobial activity and potential antipsoriatic effects, indicating the relevance of these molecules in therapeutic applications. Such research underscores the importance of structural modifications, like fluorination, in enhancing biological activity and specificity (Hamed et al., 2020); (Guo-Bo Li et al., 2016).
Fluorophore Applications
Research into the photophysical behavior of related compounds in micellar solutions and their applications as fluorescent tags for carbohydrate analysis suggests the potential use of similar compounds in imaging and diagnostic applications. These studies demonstrate the versatility of heterocyclic compounds in various scientific fields, from materials science to biomedical imaging (Banerjee et al., 2008); (Cai et al., 2014).
properties
IUPAC Name |
3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-15-5-1-2-6-16(15)19-17(21)20(12-14-4-3-9-23-14)13-7-10-22-11-8-13/h1-6,9,13H,7-8,10-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBLPEYCONYJJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2392015.png)

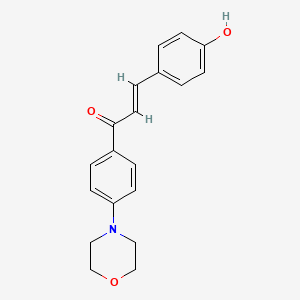
![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)
![3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2392022.png)
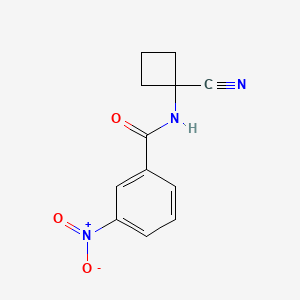
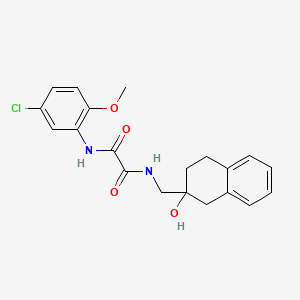
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2392025.png)

